molecular formula C23H14ClN3O4 B12526588 4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1h-pyrazole-3-carbonyl chloride CAS No. 658081-82-4

4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1h-pyrazole-3-carbonyl chloride

Cat. No.: B12526588
CAS No.: 658081-82-4
M. Wt: 431.8 g/mol
InChI Key: KDPWHUKAUJBFIO-UHFFFAOYSA-N
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Description

4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride is a complex organic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a benzoyl group, a nitrophenyl group, and a phenyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride typically involves the reaction of furan-2,3-dione with N-benzylidene-N’-(4-nitrophenyl)hydrazine . This reaction produces 4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid, which is then converted to its acid chloride form using thionyl chloride or oxalyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride is unique due to the presence of both benzoyl and nitrophenyl groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

658081-82-4

Molecular Formula

C23H14ClN3O4

Molecular Weight

431.8 g/mol

IUPAC Name

4-benzoyl-1-(4-nitrophenyl)-5-phenylpyrazole-3-carbonyl chloride

InChI

InChI=1S/C23H14ClN3O4/c24-23(29)20-19(22(28)16-9-5-2-6-10-16)21(15-7-3-1-4-8-15)26(25-20)17-11-13-18(14-12-17)27(30)31/h1-14H

InChI Key

KDPWHUKAUJBFIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=C(C=C3)[N+](=O)[O-])C(=O)Cl)C(=O)C4=CC=CC=C4

Origin of Product

United States

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